5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazine ring, which is a common motif in many bioactive molecules, makes this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine involves the reaction of 4-methoxyphenylboronic acid with cyanuric chloride under Suzuki coupling conditions. This reaction typically uses a palladium catalyst and a base in an appropriate solvent. The reaction conditions are generally mild, and the process is efficient, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar Suzuki coupling reactions. The use of recyclable catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process. The final product is often purified through recrystallization and drying to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring to different reduced forms.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell signaling and metabolism. These interactions are mediated by the triazine ring and the methoxyphenyl group, which facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine is unique due to its triazine ring structure. This ring system imparts distinct chemical properties, such as increased stability and reactivity under certain conditions. Additionally, the presence of the methoxyphenyl group enhances its potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVNIXIUYNIBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263040 |
Source
|
Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65943-31-9 |
Source
|
Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65943-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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